Cyclopropane-carbonyl Chloride-d5
Description
Significance of Cyclopropyl (B3062369) Scaffolds in Organic Chemistry and Advanced Materials
The cyclopropyl group, the smallest carbocyclic ring, is a versatile and valuable structural motif in organic chemistry and materials science. unl.ptacs.orgscientificupdate.com Its unique electronic and conformational properties, stemming from significant ring strain, impart distinct characteristics to molecules that contain it. unl.pt In medicinal chemistry, the incorporation of a cyclopropyl scaffold is a widely used strategy to enhance the pharmacological profile of drug candidates. unl.ptacs.orgscientificupdate.comnih.govingentaconnect.com This is attributed to several factors, including increased potency, improved metabolic stability, reduced off-target effects, and the ability to lock a molecule into a bioactive conformation. unl.ptacs.orghyphadiscovery.com The C-H bonds in a cyclopropane (B1198618) ring are shorter and stronger than those in acyclic alkanes, which can lead to increased resistance to oxidative metabolism by enzymes like cytochrome P450. acs.orghyphadiscovery.com
Beyond pharmaceuticals, cyclopropyl groups are utilized in the design of advanced materials. For instance, they are employed in the synthesis of specialty polymers and agrochemicals such as herbicides, fungicides, and insecticides. The rigid nature of the cyclopropane ring can impart favorable mechanical and thermal properties to polymers. In organic synthesis, donor-acceptor cyclopropanes are valuable intermediates due to the polarization of their C-C bonds, which allows for ring-opening reactions under mild conditions, providing access to a variety of complex molecular architectures. mdpi.com The conjugative ability of the cyclopropyl ring with adjacent π-systems also influences the electronic properties of molecules, a feature that has been studied for over a century. unl.pt
Role of Deuterium (B1214612) Labeling in Mechanistic Organic Chemistry and Isotopic Tracer Studies
Deuterium (²H or D), a stable isotope of hydrogen, plays a crucial role in modern chemical and biological research. nih.govzeochem.comusgs.govacs.org Its application as a tracer and in mechanistic studies stems from the significant mass difference between it and protium (B1232500) (¹H), which leads to the kinetic isotope effect (KIE). nih.govlibretexts.orgnih.govlibretexts.orgepfl.ch The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.orglibretexts.org Because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. acs.org This effect is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgnih.govlibretexts.org A large primary KIE (typically with a kH/kD ratio of around 7-8) is strong evidence that a C-H bond is broken in the slowest step of a reaction. libretexts.orglibretexts.org
Deuterium labeling is also extensively used in isotopic tracer studies to follow the metabolic fate of molecules in biological systems. nih.govzeochem.comusgs.govnih.govnih.govuwyo.edu By introducing deuterium-labeled compounds, researchers can track the movement and transformation of these molecules through complex biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net This approach, often referred to as deuterium metabolic imaging (DMI), provides valuable insights into in vivo metabolism. nih.gov Furthermore, deuterated compounds serve as internal standards in quantitative mass spectrometry, enhancing the accuracy of measurements. acs.orgresearchgate.net The use of deuterium oxide (D₂O) as a deuterium source is common due to its availability and relatively low cost. zeochem.comrsc.orgrsc.org
Contemporary Research Landscape of Deuterated Acyl Chlorides and Cyclopropane Derivatives
The synthesis and application of deuterated organic compounds, including acyl chlorides and cyclopropane derivatives, is an active area of research driven by their utility in medicinal chemistry and mechanistic studies. acs.orgx-chemrx.comx-chemrx.comchem-station.com Recent advancements have focused on developing efficient and selective methods for deuterium incorporation. For example, methods for the reductive deuteration of acyl chlorides to produce α,α-dideuterio alcohols have been developed using reagents like samarium(II) iodide (SmI₂) and D₂O, showcasing high functional group tolerance and excellent deuterium incorporation. mdpi.comnih.gov Another approach utilizes cost-effective sodium dispersion and deuterated ethanol (B145695) (EtOD-d1) for the single-electron transfer (SET) reductive deuteration of acyl chlorides, achieving a high deuterium atom economy. nih.gov
Research into deuterated cyclopropanes is also gaining momentum, with a focus on creating stereochemically defined labeled compounds. rsc.orgrsc.org For instance, a photoredox-catalyzed method has been developed for the trans-selective dual deuteration of cyclopropenes, using D₂O as the deuterium source. rsc.orgrsc.org This strategy combines H/D exchange with a subsequent deutero-functionalization to install two deuterium atoms across the former double bond. rsc.orgrsc.org The investigation of gas-phase hydrogen-deuterium exchange reactions of cyclopropane derivatives with deuterated reagents like D₂O and CD₃OD provides fundamental insights into their reactivity. nih.gov These ongoing efforts to synthesize novel deuterated acyl chlorides and cyclopropanes are expanding the toolbox available to chemists for a wide range of applications, from drug development to fundamental reaction mechanism studies. acs.orgrsc.orgmdpi.com
Scope and Research Objectives for Cyclopropane-carbonyl Chloride-d5 Investigations
This compound is a deuterated analog of Cyclopropanecarbonyl chloride. nih.govmedchemexpress.eunih.gov Investigations into this compound are aimed at leveraging the unique properties of both the cyclopropyl group and deuterium labeling to advance several areas of chemical research. The primary objectives for studying this compound can be outlined as follows:
Elucidation of Reaction Mechanisms: A key objective is to use this compound as a mechanistic probe. By comparing its reactivity to that of its non-deuterated counterpart, researchers can determine the kinetic isotope effect for reactions involving this acyl chloride. This will provide definitive evidence for the involvement of C-H(D) bond cleavage in the rate-determining step of various transformations, such as nucleophilic acyl substitution, Friedel-Crafts acylation, and other reactions where the cyclopropyl ring might participate.
Development of Novel Synthetic Methodologies: Research will focus on utilizing this compound as a building block for the synthesis of more complex deuterated molecules. This includes the development of stereoselective methods to introduce the deuterated cyclopropylcarbonyl moiety into a wide range of substrates, leading to the creation of novel deuterated pharmaceuticals, agrochemicals, and materials with potentially enhanced properties.
Isotopic Tracer Studies in Biological Systems: A significant goal is to employ this compound and its derivatives as isotopic tracers to study metabolic pathways. By tracking the fate of the d5-cyclopropyl group in biological systems, researchers can gain valuable insights into the metabolism of cyclopropane-containing drugs and xenobiotics. This information is crucial for understanding drug efficacy, toxicity, and the design of new therapeutic agents with improved pharmacokinetic profiles.
Spectroscopic and Physical Property Characterization: A thorough investigation of the physicochemical properties of this compound is essential. This includes detailed analysis using NMR, IR, and mass spectrometry to establish a comprehensive spectroscopic database. Understanding how deuteration affects the physical properties, such as boiling point, density, and solubility, compared to the non-deuterated analog, is also a key objective.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSILUVXHVRJE-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cyclopropane Carbonyl Chloride D5
Strategies for Deuterium (B1214612) Incorporation into the Cyclopropyl (B3062369) Moiety
The introduction of deuterium into the cyclopropyl ring is a key challenge, requiring methods that are both efficient and selective. Various strategies have been explored, ranging from the deuteration of precursors to direct isotopic exchange on the cyclopropane (B1198618) core.
A common and effective strategy involves the deuteration of precursors to cyclopropane carboxylic acid. This can be achieved through several routes, including the use of deuterated starting materials in cyclopropanation reactions. For instance, the Simmons-Smith reaction, a classic method for cyclopropane synthesis, can be adapted using deuterated diiodomethane (B129776) (CD₂I₂) to introduce two deuterium atoms. Subsequent steps would then be required to introduce the remaining deuterium atoms.
Another approach involves the synthesis of α-deuterated carboxylic acids from corresponding malonic acids. This method utilizes a hydrogen/deuterium exchange and decarboxylation process in the presence of deuterium oxide (D₂O), offering a general and mild route that often requires no organic solvents or further purification. nih.gov While not directly applied to a fully deuterated cyclopropane ring in the cited literature, the principles can be adapted. For example, a suitably substituted malonic acid could be cyclized and then subjected to deuteration and decarboxylation to yield a deuterated cyclopropane carboxylic acid.
Furthermore, the reductive deuteration of specific functional groups within a precursor molecule can be employed. For example, the reduction of an unsaturated precursor with deuterium gas (D₂) over a suitable catalyst can introduce deuterium atoms across a double bond that is part of a larger molecule destined to become the cyclopropane ring.
Achieving stereoselectivity during deuteration is crucial for certain applications, particularly in the synthesis of chiral deuterated molecules. While the literature specifically detailing stereoselective deuteration of the cyclopropane ring to produce Cyclopropane-carbonyl Chloride-d5 is sparse, general principles of stereoselective synthesis can be applied. nih.gov
One conceptual approach involves the use of chiral catalysts in cyclopropanation reactions with deuterated reagents. For instance, rhodium-catalyzed cyclopropanation of alkenes with diazo compounds can be rendered stereoselective by employing chiral ligands. Adapting such a system to use deuterated diazo compounds could, in principle, lead to the stereoselective formation of deuterated cyclopropanes.
Another strategy could involve the diastereoselective functionalization of a pre-existing cyclopropane ring. For example, the deprotonation of a cyclopropyl proton with a chiral lithium amide base, followed by quenching with a deuterium source, could potentially lead to stereoselective deuterium incorporation. The success of this approach would be highly dependent on the substrate and the ability to control the stereochemistry of the resulting cyclopropyl anion.
Direct hydrogen-deuterium exchange (HDE) on the cyclopropane ring or its derivatives offers a potentially more direct route to deuteration. wikipedia.org Gas-phase H/D exchange reactions involving cyclopropane derivatives have been investigated using D₂O and CD₃OD as reagent gases. nih.gov These studies demonstrate that H/D exchange can occur, leading to the incorporation of deuterium into the cyclopropane structure. nih.gov
In solution, HDE can be catalyzed by acids, bases, or metal catalysts. wikipedia.org For instance, treatment of a cyclopropane carboxylic acid derivative with a strong deuterated acid or base could facilitate the exchange of acidic protons on the cyclopropane ring. However, the C-H bonds of a cyclopropane ring are generally not very acidic, making this a challenging approach that may require harsh conditions.
Metal-catalyzed HDE presents a more promising avenue. Catalysts such as platinum have been shown to facilitate H/D exchange. wikipedia.org A study on the deuterogenation of cycloalkenes using Wilkinson's catalyst (tris(triphenylphosphine)chlororhodium(I)) also demonstrated H-D exchange. osti.gov Applying similar catalytic systems to cyclopropane carboxylic acid or its derivatives in the presence of a deuterium source like D₂ gas or D₂O could lead to the desired perdeuteration.
| Deuteration Strategy | Description | Key Reagents/Conditions | Potential Advantages |
| Precursor Deuteration | Introduction of deuterium atoms into molecules that are later converted to the cyclopropane ring. | Deuterated starting materials (e.g., CD₂I₂), D₂ gas, D₂O. | Can utilize well-established synthetic routes. |
| Stereoselective Deuteration | Control of the three-dimensional arrangement of deuterium atoms. | Chiral catalysts, chiral bases. | Crucial for the synthesis of specific stereoisomers. |
| Hydrogen-Deuterium Exchange | Direct replacement of hydrogen with deuterium on the cyclopropane ring. | D₂O, deuterated acids/bases, metal catalysts (e.g., Pt, Rh). | Potentially more direct and atom-economical. |
Control of Regioselectivity and Isotopic Purity in this compound Synthesis
Control of regioselectivity in the formation of the cyclopropane ring is a crucial aspect. unl.pt In syntheses involving substituted precursors, the cyclopropanation step must be directed to the desired location to ensure the correct molecular scaffold is formed before or during deuteration. nih.gov For this compound, where the cyclopropane ring itself is fully deuterated, the challenge shifts from regioselectivity of cyclopropanation on a complex molecule to the synthesis of a highly deuterated C3 building block. This often involves multi-step processes starting from simple, commercially available deuterated precursors.
Achieving high isotopic purity—meaning a high percentage of molecules containing the desired five deuterium atoms—is a significant hurdle. nih.gov The efficiency of the deuteration reactions, such as hydrogen isotope exchange (HIE) or reductive deuteration from a halogenated precursor, directly impacts the final isotopic enrichment. acs.org Incomplete reactions or side reactions can lead to a mixture of isotopologues (molecules that differ only in their isotopic composition), which can be difficult to separate. nih.gov Therefore, the choice of deuteration strategy and the rigorous control of reaction conditions are essential to maximize the incorporation of deuterium and minimize the presence of less-deuterated species.
The analytical validation of this compound is a critical quality control step to confirm that the synthesis has achieved the desired isotopic and structural specifications. This process relies on a combination of high-resolution analytical techniques to quantify the level of deuterium incorporation and to verify that the deuterium atoms are located at the correct positions on the cyclopropane ring. rsc.org
A robust strategy involves the complementary use of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS) or Gas Chromatography-Mass Spectrometry (GC/MS) are primary tools for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass isotopomer distribution in the mass spectrum, one can calculate the percentage of the d5 species relative to other isotopologues (d0 to d4). The high resolution of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers allows for the clear separation and accurate measurement of these closely spaced isotopic peaks. nih.gov
The table below summarizes the key analytical techniques used for validation.
| Technique | Purpose | Information Provided | Reference |
| LC-ESI-HR-MS | Isotopic Enrichment | Quantitative analysis of the distribution of isotopologues (d0-d5) to calculate percentage purity. | rsc.org |
| GC/MS | Isotopic Enrichment | Determines deuterium enrichment by analyzing mass isotopomer distributions of the compound or its derivatives. | nih.gov |
| ¹H NMR | Positional Specificity | Confirms the absence of hydrogen atoms at the deuterated positions of the cyclopropane ring. | rsc.org |
| ²H NMR | Positional Specificity | Directly detects the deuterium atoms and confirms their specific locations on the molecular structure. | rsc.org |
Following synthesis, purification is a critical step to isolate this compound from reaction byproducts, unreacted starting materials, and, most importantly, undesired isotopologues. The physical properties of isotopologues are very similar, making their separation particularly challenging. nih.gov
Standard purification methods are often employed, but their effectiveness can vary depending on the nature of the impurities.
Distillation: Given that the non-deuterated Cyclopropanecarbonyl chloride is a liquid that can be purified by distillation, this technique is a viable method for the d5 analogue. google.com Fractional distillation under reduced pressure can effectively remove impurities with significantly different boiling points. However, it is generally ineffective at separating molecules with different levels of deuteration due to their nearly identical volatilities.
Column Chromatography: Preparative column chromatography is a more versatile technique for purifying deuterated compounds. google.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, it is possible to separate the desired deuterated compound from other polar or nonpolar impurities. While challenging, optimizing the chromatographic conditions may allow for the partial separation of isotopologues in some cases, though this is not typically a routine procedure.
Specialized Techniques: For certain classes of compounds, more advanced methods have been developed. For instance, phase isotopic exchange has been studied for the purification of gases containing deuterium and tritium. researchgate.net While not directly applicable to a reactive liquid like an acid chloride, it illustrates the specialized approaches that can be taken for isotope purification. For most organic compounds like this compound, reliance on a highly specific synthesis to maximize isotopic purity from the outset is often more practical than attempting to remove undesired isotopologues during final purification. nih.gov
The following table outlines common purification techniques.
| Technique | Principle | Applicability for this compound | Reference |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for removing non-isotopic impurities with different volatilities. Ineffective for separating isotopologues. | google.com |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Effective for removing byproducts and starting materials. Limited efficacy for separating isotopologues. | google.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Cyclopropane Carbonyl Chloride D5
Cyclopropyl (B3062369) Ring Opening and Rearrangement Pathways
Isotopic Tracing of Carbon Skeletal Rearrangements within the Cyclopropyl Moiety
The use of Cyclopropane-carbonyl Chloride-d5, where all non-carbonyl hydrogens are replaced with deuterium (B1214612), is particularly insightful for tracking the fate of the cyclopropane (B1198618) ring during chemical transformations. Stable isotope tracing is a well-established method for elucidating metabolic pathways and reaction mechanisms. nih.govmedchemexpress.eu In the context of this deuterated compound, any reaction that involves the opening or rearrangement of the three-membered ring can be meticulously followed by analyzing the distribution of deuterium in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
For instance, in reactions where the cyclopropyl ring undergoes cleavage, the position of the deuterium labels in the resulting acyclic product can reveal which C-C bond was broken. This is crucial in understanding the regioselectivity of ring-opening reactions. Similarly, if the cyclopropylmethyl cation is formed as an intermediate, it is known to undergo rapid skeletal rearrangements (the "scrambling" of carbons). The d5-labeling allows for the precise quantification of the extent of such rearrangements by tracking the migration of deuterium atoms across the carbon skeleton.
Research on related cyclopropyl systems has shown that such rearrangements are highly sensitive to reaction conditions and the nature of the substituents. The deuterium labels in this compound serve as markers to map these intricate pathways, providing data that would be inaccessible with the unlabeled compound.
Electrophilic Reactions and Friedel-Crafts Acylation with this compound
This compound serves as an effective acylating agent in various electrophilic reactions, most notably the Friedel-Crafts acylation. visualizeorgchem.comorganic-chemistry.org This reaction allows for the introduction of the deuterated cyclopropylcarbonyl group onto an aromatic ring, a valuable transformation in the synthesis of labeled compounds. visualizeorgchem.com The fundamental process involves the activation of the acyl chloride with a Lewis acid to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. visualizeorgchem.comkhanacademy.org
Mechanistic Insights into Catalyst Selection and Reaction Selectivity
The choice of catalyst is paramount in Friedel-Crafts acylation as it governs the reaction's efficiency and selectivity. researchgate.net Typically, a strong Lewis acid like Aluminum trichloride (B1173362) (AlCl₃) is used in stoichiometric amounts because it complexes with both the acyl chloride reactant and the ketone product. organic-chemistry.orgresearchgate.net The first step is the formation of a highly reactive acylium ion intermediate from the reaction between the acyl chloride and the Lewis acid. visualizeorgchem.comkhanacademy.org
The development of more sustainable and efficient catalytic systems is an ongoing area of research. researchgate.net Efforts have been made to use catalytic amounts of Lewis acids or to employ solid acid catalysts like zeolites and metal oxides, which can be more environmentally benign and easier to separate from the reaction mixture. researchgate.net The reactivity and selectivity of these catalysts can vary significantly. For instance, milder Lewis acids may be insufficient to activate the acyl chloride, while overly harsh conditions can lead to decomposition of the starting material or the product. The selection of the catalyst must be optimized for the specific aromatic substrate and the desired outcome.
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation This table illustrates the general role of different catalysts applicable to reactions involving cyclopropane-carbonyl chloride derivatives.
| Catalyst Type | Example | Typical Amount | Advantages | Disadvantages |
| Strong Lewis Acid | Aluminum trichloride (AlCl₃) | Stoichiometric | High reactivity, widely applicable. | Generates significant waste, difficult to recycle, can cause side reactions. researchgate.net |
| Solid Acid Catalyst | Zeolites, Metal Oxides | Catalytic | Recyclable, environmentally friendly, can offer high selectivity. researchgate.net | May have lower activity, requires higher temperatures. |
| Rare-Earth Metal | Eu(NTf₂)₃ | Catalytic | Can be used with carboxylic acids directly, efficient at high temperatures. researchgate.net | High cost, specific applications. |
Regioselectivity in Aryl Acylation and Complex Product Formation
When acylating a substituted aromatic ring with this compound, the position of the incoming acyl group is directed by the electronic and steric properties of the substituent already present on the ring. Electron-donating groups typically direct the acylation to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.
However, the strained nature of the cyclopropyl group can lead to more complex outcomes. Under certain conditions, especially with highly reactive aromatic substrates or strong Lewis acids, rearrangements or ring-opening of the cyclopropyl moiety can occur. This can lead to the formation of a mixture of products, including not only the expected cyclopropyl ketone but also linear ketone derivatives. researchgate.net The d5-labeling is instrumental in identifying and quantifying these side products, providing a clearer picture of the reaction's regioselectivity and potential side pathways. For example, a silver-catalyzed ring-opening chlorination of cycloalkanols has been shown to be a regioselective method for producing carbonyl-containing alkyl chlorides. researchgate.net
Radical and Photochemical Transformations of this compound
The strained cyclopropane ring and the reactive carbonyl group make this compound susceptible to transformations initiated by radical species or ultraviolet light.
Homolytic Cleavage Processes and Radical Intermediate Generation
Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, leading to the formation of radicals. youtube.comyoutube.com In this compound, this process can be initiated by heat or UV radiation. The weakest bond, and therefore the most likely to break homolytically, is the carbon-chlorine bond in the acyl chloride group. This cleavage would generate a deuterated cyclopropylcarbonyl radical and a chlorine radical.
Another possibility is the homolytic cleavage of a C-C bond within the strained cyclopropane ring itself. This requires more energy but can lead to the formation of a diradical intermediate. The stability of the resulting radicals and the bond dissociation energy (BDE) are key factors determining which bond breaks. youtube.com The presence of deuterium atoms can have a minor influence on the BDE, an effect known as a kinetic isotope effect, which can be studied to gain further mechanistic detail.
Cycloaddition Reactions and Photoinduced Rearrangements
Cyclopropane derivatives are well-known participants in various cycloaddition reactions, where they can act as three-carbon or five-carbon synthons depending on the reaction type and whether other functional groups like a vinyl group are present. researchgate.netpku.edu.cnnih.gov While this compound itself doesn't have the typical structure for a vinylcyclopropane (B126155) [5+2] cycloaddition, its radical intermediates can potentially add to unsaturated systems. For instance, the cyclopropylcarbonyl radical could add to an alkene or alkyne, initiating a radical cascade that could result in a more complex cyclic structure.
Photochemical stimulation of small-ring carbonyl compounds often leads to unique rearrangements. acs.org For this compound, irradiation with UV light could promote the molecule to an excited state. From this state, several pathways are possible, including decarbonylation (loss of carbon monoxide) to yield deuterated chlorocyclopropane, or ring expansion to form deuterated cyclobutanone (B123998) derivatives. The specific outcome would depend on the wavelength of light used and the reaction medium. The deuterium labeling would be essential for tracking the skeletal changes during these photoinduced processes.
Table 2: Potential Products from Radical and Photochemical Reactions This table outlines hypothetical but mechanistically plausible transformations of this compound.
| Reaction Type | Initiator | Plausible Intermediate | Potential Product(s) |
| Homolytic Cleavage | Heat / UV Light | Cyclopropylcarbonyl-d5 radical | Addition products with alkenes/alkynes |
| Decarbonylation | UV Light | Cyclopropyl-d5 radical | Chlorocyclopropane-d5 |
| Photo-rearrangement | UV Light | Excited state | Cyclobutanone-d4 |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable method for the structural characterization of cyclopropane-carbonyl chloride-d5. The introduction of deuterium (B1214612) significantly alters the NMR landscape, enabling specific studies on isotopic purity, molecular structure, and dynamic processes.
Deuterium (²H) NMR spectroscopy serves as a direct method for assessing the isotopic purity and confirming the positions of deuterium atoms within the this compound molecule. In principle, a ²H NMR spectrum would show distinct signals corresponding to the deuterons on the cyclopropyl (B3062369) ring. The chemical shifts of these deuterons would be nearly identical to the proton chemical shifts in the unlabeled compound, but with a characteristic isotopic shift.
Given the structure of cyclopropane-carbonyl chloride, the protons (and thus deuterons in the d5-analog) are diastereotopic, leading to potentially complex spectra. In the ¹H NMR of the unlabeled compound, the methine proton and the two pairs of methylene (B1212753) protons exhibit distinct chemical shifts and coupling constants. chemicalbook.com For the d5-analog, the ²H NMR would be expected to show signals for the deuterons at the C1 and C2/C3 positions of the cyclopropyl ring. The integration of these signals provides a quantitative measure of deuterium incorporation at each site, thereby establishing the isotopic purity of the sample. The absence of significant signals in the ¹H NMR spectrum, other than a potential residual proton peak, would further corroborate the high level of deuteration.
Table 1: Predicted ¹H and ²H NMR Chemical Shifts for Cyclopropane-carbonyl Chloride and its d5-Isotopologue
| Position | ¹H Chemical Shift (ppm) (unlabeled) chemicalbook.com | Predicted ²H Chemical Shift (ppm) (d5-labeled) |
|---|---|---|
| Methine (CH/CD) | ~2.11 | ~2.11 |
| Methylene (CH₂/CD₂) | ~1.18 and ~1.28 | ~1.18 and ~1.28 |
Note: ²H NMR chemical shifts are referenced against a standard and are expected to be very close to the corresponding ¹H NMR shifts. The actual observed shifts can vary slightly based on the solvent and experimental conditions.
While direct structural elucidation of the small this compound molecule might not necessitate complex multi-dimensional NMR, these techniques are invaluable for confirming assignments and for studying more complex derivatives. For a definitive structural confirmation, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy could be employed. These experiments correlate the chemical shifts of directly bonded nuclei, such as ¹³C and ¹H (or ¹³C and ²H in the deuterated analog).
In a hypothetical HSQC experiment on a partially deuterated sample, cross-peaks would appear between the signals of the cyclopropyl carbons and their attached deuterons in the ²H dimension and carbons in the ¹³C dimension. This would provide an unambiguous assignment of the carbon and deuterium resonances. Correlation Spectroscopy (COSY), which shows correlations between coupled protons, would be less informative for the fully deuterated species due to the absence of protons. However, in a sample with partial deuteration, ²H-²H COSY could potentially reveal through-bond deuteron-deuteron couplings, further confirming the structure.
The rotation around the C-C bond connecting the cyclopropyl ring and the carbonyl group is a key dynamic feature of cyclopropane-carbonyl chloride. This rotation leads to the existence of different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such conformational changes. By monitoring the NMR lineshapes at different temperatures, it is possible to determine the energy barriers for rotation.
For cyclopropane-carbonyl chloride, studies on the non-deuterated form have identified the existence of cis and gauche conformers. The energy barrier for rotation around the C-C single bond can be determined by observing the coalescence of signals from the different conformers as the temperature is raised. The deuteration in this compound is not expected to significantly alter the conformational preferences or the rotational barriers, but DNMR studies on this isotopologue could provide refined data on the kinetic isotope effect on these dynamic processes.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Force Field Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and, by extension, the structure and bonding within this compound. The isotopic substitution with deuterium is particularly insightful in vibrational analysis.
The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the molecule. Specifically, the C-D stretching and bending frequencies will be significantly lower than the corresponding C-H frequencies due to the increased reduced mass of the C-D oscillator. This isotopic shift is a powerful tool for assigning vibrational modes.
For this compound, the characteristic C-H stretching vibrations typically observed in the 2900-3100 cm⁻¹ region in the unlabeled compound would be absent. Instead, C-D stretching vibrations would appear in the 2100-2300 cm⁻¹ region. Similarly, C-H bending and wagging modes would be replaced by lower-frequency C-D modes. The observation of these shifted bands provides strong evidence for the successful deuteration and helps in the validation of the molecular structure. The carbonyl (C=O) stretching frequency, typically around 1780-1800 cm⁻¹, is less affected by the deuteration of the cyclopropyl ring, though minor shifts can occur due to changes in vibrational coupling.
Table 2: Expected Isotopic Shifts in Key Vibrational Modes of this compound
| Vibrational Mode | Approximate Frequency in C₄H₅ClO (cm⁻¹) | Predicted Approximate Frequency in C₄D₅ClO (cm⁻¹) |
|---|---|---|
| C-H Stretch | 2900-3100 | - |
| C-D Stretch | - | 2100-2300 |
| C=O Stretch | ~1780-1800 | ~1775-1795 |
| C-H Bend/Wag | 700-1400 | - |
Vibrational spectroscopy is highly sensitive to the conformational state of a molecule. As with NMR, IR and Raman spectroscopy can be used to study the conformational isomerism of this compound in different phases (gas, liquid, and solid) and as a function of temperature. The cis and gauche conformers are expected to have distinct vibrational spectra due to their different symmetries and intramolecular interactions.
By analyzing the spectra at varying temperatures, the relative populations of the conformers can be determined, allowing for the calculation of the enthalpy difference between them. In the gas and liquid phases, both conformers are typically present in equilibrium. In the solid phase, the molecule may exist in a single, most stable conformation. Temperature-dependent studies can track these phase transitions and the associated changes in conformational preference. The data obtained from the deuterated species can be compared to that of the unlabeled compound to investigate isotopic effects on conformational stability and dynamics.
Mass Spectrometry for Tracing Reaction Pathways and Fragmentation Mechanisms
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is ionized, often causing it to break apart into charged fragments. The resulting mass spectrum is a plot of ion intensity as a function of mass-to-charge ratio, which can provide information about the molecular weight and structure of the original molecule. wikipedia.org The incorporation of stable isotopes, like the deuterium in this compound, provides a clear signal for tracking the movement of specific atoms through a reaction and subsequent fragmentation. medchemexpress.com
High-Resolution Mass Spectrometry (HRMS) is a critical tool for distinguishing between ions of the same nominal mass but different elemental compositions. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise elemental formula of a detected ion.
In studies involving this compound, HRMS would be instrumental in identifying reaction intermediates that have incorporated the deuterated cyclopropane (B1198618) moiety. For instance, if this compound were used in a reaction to acylate another molecule, HRMS could confirm the presence of the d5-cyclopropylcarbonyl group in the product or any intermediates. The expected mass of the d5-labeled compound would be significantly different and distinguishable from its non-labeled counterpart, allowing for unambiguous identification.
Table 1: Theoretical HRMS Data for Unlabeled and Deuterated Cyclopropane-carbonyl Species
| Species | Elemental Formula | Nominal Mass (m/z) | Exact Mass (m/z) |
| Cyclopropanecarbonyl cation | [C4H5O]+ | 69 | 69.0335 |
| d5-Cyclopropanecarbonyl cation | [C4D5O]+ | 74 | 74.0648 |
| Difference | 5 | 5.0313 |
This table illustrates the theoretical difference in exact mass between the unlabeled and d5-labeled cyclopropanecarbonyl cation, which can be readily distinguished by HRMS.
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to further fragmentation. This process, often achieved through collision-induced dissociation (CID), provides detailed structural information about the selected ion. nih.gov
When applied to a deuterated compound like this compound, MS/MS can reveal how the deuterium atoms are distributed within the molecule and how they influence fragmentation patterns. The fragmentation of acyl chlorides, for example, often involves the loss of the chlorine atom followed by the loss of carbon monoxide.
In the case of the d5-cyclopropylcarbonyl cation, MS/MS analysis would track the deuterium atoms through the fragmentation cascade. For instance, the loss of a deuterated ethylene (B1197577) molecule versus a non-deuterated one could reveal rearrangements occurring within the cyclopropane ring structure upon ionization and fragmentation. The masses of the resulting fragment ions would directly indicate which parts of the original molecule retained the deuterium labels.
Table 2: Plausible MS/MS Fragmentation of the d5-Cyclopropylcarbonyl Cation
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Interpretation |
| 74 ([C4D5O]+) | CO | 46 ([C3D5]+) | Loss of carbon monoxide |
| 46 ([C3D5]+) | C2D2 | 20 ([CD3]+) | Rearrangement and loss of deuterated acetylene |
| 46 ([C3D5]+) | CD2 | 32 ([C2D3]+) | Loss of a deuterated methylene radical |
This table presents hypothetical fragmentation pathways for the d5-cyclopropylcarbonyl cation that could be investigated using MS/MS to understand the stability and rearrangement of the deuterated cyclopropyl ring.
The presence of deuterium at five positions in this compound creates a distinct isotopic signature. Mass spectrometry can be used to quantify the relative abundance of the deuterated and non-deuterated species in a reaction mixture. This is particularly useful when studying reaction kinetics or equilibrium processes where both labeled and unlabeled starting materials might be present.
By analyzing the intensity of the ion signals corresponding to the d5-labeled product and any unlabeled or partially deuterated byproducts, researchers can determine the ratio of products formed. This information can be crucial for understanding reaction selectivity and for calculating yields in complex reaction mixtures without the need for extensive purification. For example, in competitive reactions, the ratio of d5-labeled product to unlabeled product would directly reflect the relative reactivity of the labeled and unlabeled starting materials.
Theoretical and Computational Investigations of Cyclopropane Carbonyl Chloride D5 Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of Cyclopropane-carbonyl Chloride-d5. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the ground state geometries and relative energies of molecules like this compound. mdpi.comresearchgate.net In a typical DFT study, the molecule's geometry is optimized to find the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.
For this compound, DFT calculations would predict key structural parameters. The substitution of hydrogen with deuterium (B1214612) (an isotope with a different mass but identical electronic properties) has a negligible effect on the calculated equilibrium geometry but is critical for vibrational frequency calculations. Functionals such as PBE or B3LYP are commonly employed in conjunction with basis sets like 6-311G** to provide a reliable description of the system. mdpi.comresearchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for Cyclopropanecarbonyl Chloride Core Structure Note: This table presents typical data obtained from DFT calculations for the non-deuterated analogue. The geometry for the d5 variant is expected to be virtually identical.
| Parameter | Typical Calculated Value |
|---|---|
| C-C (ring) bond length | ~1.51 Å |
| C-C(O) bond length | ~1.47 Å |
| C=O bond length | ~1.19 Å |
| C-Cl bond length | ~1.79 Å |
While DFT is highly effective, ab initio methods offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) are considered "gold standards" for calculating molecular energies and properties. researchgate.netncl.ac.uk
These methods are often employed for single-point energy calculations on geometries previously optimized using DFT. researchgate.net For this compound, high-accuracy ab initio calculations could be used to refine the total electronic energy, calculate precise dipole moments, and determine polarizability. Such calculations are crucial for creating highly accurate potential energy surfaces used in reaction dynamics simulations.
Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts like bonds, lone pairs, and orbital interactions. acs.orgacs.org For this compound, NBO analysis provides a detailed picture of its electronic structure. researchgate.netresearchgate.net
Key insights from NBO analysis would include:
Charge Distribution: Quantifying the partial atomic charges on each atom, revealing the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing chlorine atom.
Hybridization: Determining the hybridization of the atomic orbitals that form the bonds, which in the strained cyclopropane (B1198618) ring deviate significantly from the standard sp3 hybridization.
Hyperconjugation: Identifying stabilizing interactions, such as those between the filled C-D bonding orbitals of the cyclopropane ring and the empty antibonding orbital (π*) of the carbonyl group. researchgate.net These interactions are crucial for understanding the unique reactivity of cyclopropyl (B3062369) systems.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. Computationally, this involves locating the transition state (TS)—the highest energy point along the minimum energy reaction path—that connects reactants and products. DFT is widely used to optimize the geometry of transition states and calculate their energies. nih.gov
For a reaction involving this compound, such as a nucleophilic acyl substitution, computational chemists would model the entire reaction pathway. The difference in energy between the reactants and the transition state defines the activation energy (often expressed as Gibbs Free Energy of activation, ΔG‡). acs.orgacs.org This calculated barrier provides a direct estimate of the reaction rate. The presence of deuterium atoms is explicitly included in the calculation of vibrational frequencies, which are essential for determining the zero-point vibrational energy (ZPVE) and thermal corrections to the activation energy.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Note: This table provides example data for a generic nucleophilic substitution on a cyclopropanecarbonyl chloride system, as would be determined by computational methods.
| Reaction Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| ΔH‡ | +15.5 | Enthalpy of Activation |
| TΔS‡ | -4.2 | Entropic Contribution at 298 K |
| ΔG‡ | +19.7 | Gibbs Free Energy of Activation |
The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms. It is defined as the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant (kH/kD). A KIE greater than 1 (a "primary" KIE) often indicates that the C-H/C-D bond is being broken or formed in the rate-determining step of the reaction.
Computational methods can simulate KIEs with remarkable accuracy. researchgate.net The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond; the C-D bond has a lower ZPVE due to the heavier mass of deuterium. By calculating the vibrational frequencies of both the reactant and transition state for the deuterated and non-deuterated species, the KIE can be predicted. Comparing the simulated KIE with experimentally measured values serves as a stringent test of the computed reaction mechanism and transition state structure, providing strong validation for the proposed pathway. nih.govresearchgate.net
Solvent Effects Modeling in Reaction Simulations
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models are crucial for understanding these effects without the need for extensive and costly experimentation. These models are generally categorized as either explicit or implicit.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This method provides a highly detailed picture of the interactions between the solute (this compound) and the surrounding solvent molecules, including the formation of hydrogen bonds and specific solvation shells. However, the computational cost of this method is very high due to the large number of atoms involved.
Implicit Solvent Models (Continuum Models): This approach represents the solvent as a continuous medium with a defined dielectric constant. This significantly reduces the computational expense and is a common method for initial investigations of solvent effects on reaction energetics.
For a comprehensive understanding of a reaction involving this compound, a combination of these models would be ideal. Initial explorations might use implicit models to screen a variety of solvents, followed by more detailed explicit solvent simulations for key solvents to refine the understanding of specific molecular interactions.
Molecular Dynamics Simulations for Conformational Flexibility and Reactivity
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This is particularly useful for understanding the flexibility of molecules and how their shape influences their reactivity.
MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt in a given environment.
A hypothetical conformational analysis of this compound would likely reveal two primary conformers: a cis and a trans (or s-cis and s-trans) orientation of the carbonyl group relative to the cyclopropane ring. The relative populations of these conformers would be determined by their free energies, which could be calculated using computational methods.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| s-cis | 0° | 0.0 (Reference) |
| s-trans | 180° | [Data Not Available] |
Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.
MD simulations are invaluable for visualizing and quantifying the interactions between a molecule and its environment. In the context of this compound, this could involve:
Solvent Interactions: Simulating the molecule in a box of solvent molecules (e.g., water, acetonitrile) would reveal how the solvent organizes around the solute. This includes the formation and dynamics of solvation shells and any specific, long-lasting interactions.
Catalyst Interactions: If the reactivity of this compound is studied in the presence of a catalyst, MD simulations can model the approach of the substrate to the catalyst's active site. This can help to elucidate the binding mode and the initial steps of the catalytic cycle.
Applications in Complex Organic Synthesis and Chemical Biology Research
Cyclopropane-carbonyl Chloride-d5 as a Building Block for Labeled Complex Molecules
The inherent reactivity of the acid chloride functional group, combined with the isotopic label, makes this compound a valuable synthon for creating complex, labeled molecules. This is particularly significant as chiral cyclopropane (B1198618) rings are recognized as key pharmacophores in many pharmaceuticals and bioactive natural products. nih.gov
The synthesis of deuterium-labeled natural products and their analogs is a key application. While direct examples using this compound are specific and often found within proprietary research, the principle of using deuterated building blocks is well-established. For instance, studies have demonstrated the synthesis of labeled compounds like pyrrolylcarnosine using deuterated water, achieving high isotopic incorporation. nih.gov This approach allows for the creation of molecules where the deuterium (B1214612) atoms can be strategically placed to study their behavior in biological systems.
Deuterium-labeled compounds are essential for the development and validation of advanced analytical methods, particularly in mass spectrometry. acs.org They serve as ideal internal standards for quantification because they have nearly identical chemical properties to their non-labeled counterparts but are easily distinguishable by their mass. acs.org The use of stable-isotope-labeled internal standards (SILS) is a common practice in LC-MS quantification studies to improve accuracy and precision. acs.org The synthesis of these standards often involves late-stage introduction of the isotopic label. acs.org
Table 1: Applications of Deuterated Compounds in Analytical Methods
| Application | Description | Reference |
| Internal Standards | Used in quantitative mass spectrometry to improve accuracy and precision. | acs.org |
| Metabolic Elucidation | Helps in identifying and quantifying metabolites of small molecule drugs. | acs.org |
| Protein Conformation | Determines protein folding and hydrogen bonding through H/D exchange studies. | acs.org |
This table is interactive. Click on the headers to sort.
Cyclopropanecarboxylic acid and its derivatives are known to be valuable in the synthesis of pesticides and other agrochemicals. google.com The introduction of a deuterated cyclopropane ring via this compound can be used to create labeled versions of these agrochemicals. This allows for environmental fate studies, helping to track their persistence and breakdown in soil and water systems. The synthesis process for cyclopropanecarbonyl chloride itself is well-documented, often involving the reaction of cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride. google.com
Role in the Elucidation of Biosynthetic Pathways and Metabolic Fates via Isotopic Tracing
Isotopic tracing with deuterium-labeled compounds is a powerful technique to unravel complex biological pathways. nih.govpnas.org By introducing a molecule with a "heavy" isotope label, scientists can follow its journey through various metabolic and enzymatic processes.
The use of deuterated substrates allows researchers to trace the incorporation and movement of hydrogen atoms within biological systems. For example, studies with E. coli have used deuterated water and NADPH to investigate the mechanism of hydrogen incorporation into fatty acids. nih.gov Such experiments can reveal the origin of hydrogen atoms in biosynthesized molecules and shed light on the stereospecificity of enzymatic reactions. nih.gov Deuterium labeling has also been used to investigate hydrogen atom migration in palladium-catalyzed reactions, helping to elucidate reaction mechanisms. acs.org
The substitution of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). acs.org Studying the KIE of enzyme-catalyzed reactions using deuterated substrates provides invaluable insights into the reaction mechanism. It can help determine whether a carbon-hydrogen bond is broken in the rate-determining step of the reaction. nih.gov This approach has been used to study a wide range of enzymes, including those involved in amino acid metabolism. pnas.org Furthermore, investigations into hemoprotein-catalyzed cyclopropanation reactions have provided a framework for the mechanistic analysis of carbene transfer reactions. osti.gov
Development of Novel Reagents and Catalysts Incorporating Cyclopropyl (B3062369) Motifs
The creation of innovative reagents and highly efficient catalysts is fundamental to advancing organic synthesis. This compound serves as a specialized building block for creating novel chemical tools where the cyclopropyl group is intentionally installed to influence reactivity and selectivity. The inclusion of a deuterated cyclopropyl scaffold allows for precise mechanistic investigations that would be difficult to perform with its non-deuterated counterpart. The kinetic isotope effect associated with the stronger carbon-deuterium bond can significantly alter metabolic pathways or reaction rates, providing insights into bond-breaking steps. nih.gov
Asymmetric catalysis is an indispensable tool for the synthesis of single-enantiomer pharmaceuticals and other high-value chiral molecules. scilit.comnih.gov The efficacy of a metal-based catalyst is critically dependent on the structure of its coordinating ligand, which governs the stereochemical outcome of the reaction. researchgate.net Chiral ligands containing cyclopropyl units are designed to create a unique and highly controlled steric and electronic environment around the metal center, enabling high levels of enantioselectivity in a variety of chemical transformations. mdpi.com
The synthesis of these specialized ligands can be accomplished using this compound as a key reagent. The highly reactive acyl chloride functional group allows for its efficient covalent attachment to a chiral scaffold, such as a derivative of a chiral amine, alcohol, or cyclopentadienyl (B1206354) anion. This reaction, typically an amidation or esterification, installs the deuterated cyclopropylcarbonyl group onto the chiral backbone.
The resulting deuterated ligands are particularly valuable for:
Mechanistic Elucidation: The deuterium labels serve as spectroscopic probes. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can be used to track the ligand or its fragments throughout a catalytic cycle, helping to identify reaction intermediates and understand the mechanism of stereoselection.
Probing C-H Functionalization: In cutting-edge reactions such as enantioselective C-H bond functionalization, where subtle steric and electronic effects dictate the reaction's success, these labeled ligands can help decipher complex reaction pathways. researchgate.netmdpi.com
Kinetic Isotope Effect Studies: The presence of deuterium can influence the rate of reactions involving the ligand itself, providing further data on the catalyst's behavior and stability.
The development of such ligands, although often involving complex synthetic routes, is a crucial endeavor for expanding the capabilities of asymmetric catalysis. mdpi.com
Isotopic labeling is a powerful strategy for creating functional materials designed for specific research purposes in chemical biology and materials science. By replacing hydrogen with deuterium, scientists can subtly modify a material's properties or introduce a non-invasive probe for analytical studies. This compound is an ideal starting material for incorporating precisely labeled cyclopropyl groups into larger molecular assemblies.
A prominent application lies in the study of biological membranes. Cyclopropane rings are found naturally in the fatty acid chains of many bacterial cell membranes, where they play a crucial role in regulating membrane fluidity and resistance to environmental stress. To understand these functions in detail, researchers synthesize model lipid bilayers containing cyclopropyl-modified fatty acids. acs.org
The research process involves:
Synthesis of Labeled Lipids: Using this compound, chemists can synthesize fatty acids that feature a deuterated cyclopropyl group at a specific position in the acyl chain. These labeled fatty acids are then used to build phospholipids (B1166683), the primary components of cell membranes.
Formation of Model Membranes: The deuterated phospholipids are assembled into liposomes or supported lipid bilayers, which mimic the structure of a natural cell membrane.
Solid-State Deuterium NMR Spectroscopy: These precisely labeled membranes are then analyzed using solid-state deuterium NMR (²H NMR). acs.org This powerful technique is highly sensitive to the motion and orientation of the C-D bond.
Elucidation of Membrane Properties: The NMR data provides unparalleled insight into how the rigid cyclopropane ring affects the packing, ordering, and dynamics of the lipid chains within the membrane. acs.org This information is vital for understanding how bacteria adapt to their environment and for designing new antimicrobial drugs that target membrane integrity.
Through this approach, the cyclopropyl scaffold, delivered by its deuterated precursor, becomes an integral part of a functional biomaterial designed for sophisticated biophysical analysis.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₄D₅ClO |
| Molecular Weight | 109.57 g/mol |
| Synonyms | Cyclopropane-d5-carbonyl chloride |
| CAS Number | 1219794-96-3 |
| Physical Form | Liquid |
| Primary Application | Isotope-labeled building block for chemical synthesis |
Emerging Research Frontiers and Future Perspectives
Integration of Cyclopropane-carbonyl Chloride-d5 Synthesis with Flow Chemistry and Automated Platforms
The synthesis of complex molecules like this compound is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. The preparation of the non-deuterated analog, cyclopropanecarbonyl chloride, typically involves the use of reagents such as thionyl chloride or oxalyl chloride with cyclopropanecarboxylic acid. libretexts.orgchemicalbook.comgoogle.comsavemyexams.comyoutube.comchemicalbook.com These reactions are often exothermic and release corrosive gases, making them well-suited for the contained and controlled environment of a flow reactor.
Recent advancements have demonstrated the successful flow synthesis of various deuterated aromatic compounds and functionalized cyclopropanes. tn-sanso.co.jpnih.govnih.gov For instance, the continuous-flow synthesis of cyclopropyl (B3062369) carbonyl compounds has been achieved using reusable solid acid catalysts, highlighting a green and efficient approach. nih.gov Similarly, the generation of unstable intermediates like diazomethane (B1218177) for cyclopropanation has been made safer and more efficient through flow chemistry. nih.gov The acylation of organometallic reagents in continuous flow has also been extensively studied, providing a robust methodology for the formation of ketone-containing structures. researchgate.net
The integration of these principles into the synthesis of this compound is a promising future direction. An automated flow setup could involve the continuous generation of deuterated cyclopropanecarboxylic acid followed by an in-line conversion to the acyl chloride. Such a system would allow for precise control over reaction parameters, minimizing the formation of byproducts and maximizing the incorporation of deuterium (B1214612). Automated platforms are also crucial for the high-throughput synthesis and screening of derivatives, which is particularly relevant for radiolabeled compounds where speed and reproducibility are paramount. frontiersin.org
Table 1: Comparison of Batch vs. Flow Synthesis for Acyl Chloride Production
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety through smaller reaction volumes and better heat dissipation. |
| Scalability | Difficult to scale up, often requiring significant process redesign. | Readily scalable by extending reaction time or using parallel reactors. |
| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher purity and yield. |
| Reagent Handling | Manual handling of hazardous reagents. | Automated and contained handling of reagents, minimizing exposure. |
Green Chemistry Approaches for Sustainable Synthesis and Deuterium Recycling
The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds to minimize environmental impact and reduce costs. A key focus in the context of this compound is the sustainable sourcing and recycling of deuterium. Heavy water (D₂O) is the most common source of deuterium, and its efficient use and recovery are critical for economic and environmental reasons.
Recent research has led to the development of innovative D₂O recycling systems that combine polymer electrolyte water electrolyzers and catalytic combustors. google.comrsc.orgfishersci.com These systems can re-concentrate diluted D₂O from reaction mixtures to high isotopic purity, allowing it to be reused in subsequent deuteration reactions. google.comrsc.orgfishersci.com For example, one study demonstrated the successful recycling of D₂O with a concentration of 93.1% back to 99.3%, which was then effectively used in a deuteration reaction. rsc.org
Furthermore, the use of immobilized and recyclable catalysts represents another significant green chemistry strategy. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst consumption. The development of such catalysts for the deuteration of cyclopropane (B1198618) precursors would be a major step towards a more sustainable synthesis of this compound. The use of flow chemistry, as discussed in the previous section, also aligns with green chemistry principles by improving energy efficiency and reducing solvent usage. nih.gov
Advanced Characterization Techniques in Operando and In Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Advanced characterization techniques that allow for the real-time monitoring of reactions, known as in situ and operando spectroscopy, are providing unprecedented insights into chemical transformations.
Operando Fourier-transform infrared (FT-IR) spectroscopy has emerged as a powerful tool for studying the evolution of reactants, intermediates, and products in a reaction as it happens. rsc.orgresearchgate.netdoi.org This technique could be applied to monitor the conversion of deuterated cyclopropanecarboxylic acid to the corresponding acyl chloride, providing valuable information on reaction kinetics and the formation of any transient species.
Similarly, in situ nuclear magnetic resonance (NMR) spectroscopy, including the use of benchtop NMR spectrometers, offers a robust platform for monitoring cyclopropanation reactions in real-time. acs.orgresearchgate.net By tracking the disappearance of starting materials and the appearance of product signals, researchers can rapidly optimize reaction conditions and gain a deeper understanding of the reaction pathway. The distinctive coupling patterns of the cyclopropane ring protons make NMR a particularly informative technique for these studies. acs.org The combination of these advanced analytical methods will be instrumental in elucidating the intricate details of this compound synthesis and its subsequent reactions.
Computational Design and Predictive Modeling for Novel Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties and reactivity. For this compound, computational modeling can provide valuable insights into several key areas.
Ab initio calculations can be used to study the vibrational properties of deuterated molecules, which can help in predicting and interpreting their infrared spectra. acs.org Such studies can also shed light on the preferred sites of deuteration in a molecule. Furthermore, computational methods are being developed to predict the properties of deuterated compounds, such as their quantum efficiencies in materials like organic light-emitting diodes (OLEDs). rsc.orgsigmaaldrich.com These approaches often combine quantum chemistry with machine learning to build predictive models from a training set of known molecules. rsc.orgsigmaaldrich.com
Predictive modeling can also be applied to understand and forecast the outcomes of isotopic labeling reactions. By simulating reaction pathways and energy barriers, computational models can help in designing more efficient and selective syntheses. For example, deep learning models are being used to predict metabolic fluxes from isotope labeling patterns, demonstrating the power of machine learning in interpreting complex isotopic data. libretexts.org The application of these computational tools to the synthesis and reactivity of this compound will undoubtedly accelerate the discovery of its novel applications.
Multidisciplinary Applications in Chemical Biology, Materials Science, and Beyond
The unique structural and isotopic features of this compound make it a versatile building block for applications in a wide range of scientific fields.
In chemical biology , the cyclopropane motif is a valuable component of biologically active molecules, where it can enhance potency, metabolic stability, and cell permeability. acs.org The introduction of deuterium can further modulate the pharmacokinetic properties of a drug molecule. This compound can therefore be used to synthesize deuterated analogs of known drugs or to create novel chemical probes for studying biological systems. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions, and deuterated reagents can be valuable tools in such studies. doi.org
In materials science , deuterated organic compounds are of great interest for applications such as OLEDs, where the replacement of hydrogen with deuterium can lead to increased device lifetime and efficiency. tn-sanso.co.jp The cyclopropane unit, with its unique electronic properties, can also be incorporated into novel organic materials. This compound could serve as a precursor to new deuterated materials with tailored optical and electronic properties.
Beyond these areas, the reactivity of the acyl chloride group allows for the facile introduction of the deuterated cyclopropane moiety into a wide variety of molecules, opening up possibilities in agrochemicals, and as a tracer in mechanistic studies of organic reactions. acs.orgnih.gov The continued exploration of this compound's reactivity and properties is expected to uncover even more diverse and impactful applications.
Q & A
(Basic) How can cyclopropane-carbonyl chloride-d5 be employed as an acylating agent in synthesizing deuterated cyclopropane analogs?
Methodological Answer:
this compound reacts with nucleophiles (e.g., amines, alcohols) under anhydrous conditions to transfer the deuterated cyclopropylcarbonyl group. For example, in pyridine at 60°C, it acylates amines to form deuterated carboxamides . Key steps include:
- Reaction Setup : Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Purification : Column chromatography with deuterated solvents (e.g., CDCl₃) to maintain isotopic integrity.
- Validation : Confirm deuteration via mass spectrometry (MS) and ²H NMR .
(Advanced) What experimental design considerations are critical for evaluating kinetic isotope effects (KIEs) in reactions involving this compound?
Methodological Answer:
KIEs arise from deuterium’s mass difference, affecting reaction rates and mechanisms. To isolate isotopic effects:
- Control Variables : Maintain identical conditions (temperature, solvent, catalyst) for d5 and non-deuterated analogs.
- Data Collection : Use real-time monitoring (e.g., in-situ IR or NMR) to track reaction progress .
- Analysis : Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. For example, slower acyl transfer in d5 may indicate primary KIE due to C-D bond strength .
(Basic) What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- ²H NMR : Confirm deuteration at specific positions (e.g., δ 1.2–1.8 ppm for cyclopropane-D₅).
- High-Resolution MS : Verify molecular ion clusters (e.g., [M+H]⁺ with +5 Da shift).
- IR Spectroscopy : Compare C=O stretches (~1800 cm⁻¹) to non-deuterated analogs .
- Isotopic Purity : Quantify via integration of ¹H/²H NMR signals or isotope ratio MS .
(Advanced) How can researchers resolve contradictions in reported reaction yields when using this compound under varying conditions?
Methodological Answer:
Discrepancies often stem from:
- Isotopic Impurity : Trace protiated impurities (e.g., <95% D) alter reactivity. Validate purity via MS/NMR .
- Moisture Sensitivity : Hydrolysis competes with acylation. Use rigorous drying (molecular sieves, Schlenk techniques) .
- Catalyst Compatibility : Test multiple catalysts (e.g., DMAP vs. pyridine) to optimize yields .
Resolution Strategy : Replicate studies with standardized protocols and report detailed reaction conditions .
(Basic) What safety protocols are mandatory when handling this compound in the laboratory?
Methodological Answer:
- PPE : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of corrosive vapors.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.
- Waste Disposal : Collect in sealed containers labeled for halogenated waste .
(Advanced) How does deuteration impact the stability and storage requirements of this compound compared to its protiated form?
Methodological Answer:
Deuteration can alter:
- Thermal Stability : C-D bonds may increase decomposition temperatures. Store at –20°C under argon.
- Hydrolytic Sensitivity : Reduced hydrolysis rate due to isotope effects. Monitor via periodic ²H NMR to detect degradation.
- Long-Term Storage : Use amber vials with PTFE-lined caps to prevent light/ moisture exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
